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A Note on the Topic "PL265": Initial research indicates that "PL265" is not a gene selection

panel for cancer, but rather a pharmaceutical drug candidate under investigation for pain

management. To fulfill the request for a comparative guide on gene selection in a cancer panel,

this document will focus on a well-documented and widely used hereditary cancer panel, the

Myriad MyRisk® Hereditary Cancer Test, as a representative example. This guide will provide

an objective comparison of this panel's approach with alternative methodologies and present

supporting data for its gene selection.

This guide is intended for researchers, scientists, and drug development professionals to

provide a comprehensive overview of the evidence and methodology behind a leading multi-

gene panel for hereditary cancer risk assessment.

Rationale for Gene Selection in the Myriad MyRisk®
Panel
The Myriad MyRisk® Hereditary Cancer Test is a 48-gene panel designed to identify individuals

with an increased risk for eight common hereditary cancers: breast, ovarian, gastric, colorectal,

pancreatic, melanoma, prostate, and endometrial cancer.[1] The selection of these genes is

based on a rigorous evaluation of their clinical utility, adhering to the following core principles:

Cancer Focus and Heritable Contribution: Each gene has a well-established link to a

heritable cancer syndrome, often with associations to multiple cancer types (overlapping

syndromes).
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Penetrance: The pathogenic variants in the selected genes confer a cancer risk that is at

least two to three times the general population risk.

Clinical Significance: The inclusion of each gene is supported by societal guidelines (e.g.,

NCCN, ASCO) and multiple peer-reviewed studies. The results are intended to directly

inform changes in medical management, such as increased surveillance, risk-reducing

medications, or preventative surgeries.[2]

Comparative Performance and Data
Multi-gene panels like Myriad MyRisk® offer a more comprehensive approach compared to

single-gene testing. A key advantage is the ability to identify pathogenic variants in genes that

might not have been suspected based on a patient's personal or family history alone.

Quantitative Performance Data
The following tables summarize the performance characteristics of the Myriad MyRisk® panel

and compare its features to alternative testing strategies.
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Performance Metric
Myriad MyRisk® Hereditary

Cancer Test
Supporting Data/Notes

Analytical Sensitivity

>99.99% for single nucleotide

variants (SNVs) and small

insertions/deletions (indels)

Based on validation studies

comparing Next-Generation

Sequencing (NGS) data to the

gold standard of Sanger

sequencing.[3]

Analytical Specificity >99.99%

High specificity is crucial to

minimize false positive results.

[3]

Large Rearrangement

Detection

Yes, via Multiplex Ligation-

dependent Probe Amplification

(MLPA) or similar methods

Detects exon-level deletions

and duplications that can be

missed by sequencing alone.

BRCA1/2 VUS Rate <1.0%

Myriad reports one of the

industry's lowest Variants of

Uncertain Significance (VUS)

rates for BRCA1 and BRCA2,

aided by their extensive variant

database and classification

program.[1]

Overall Panel VUS Rate
~23.8% (for the original 25-

gene panel as of 2019)

The VUS rate is higher for the

full panel and can increase as

new, less-studied genes are

added. However, this rate has

decreased over time due to

ongoing reclassification efforts.

[4][5]
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Comparison of

Testing Strategies

Myriad MyRisk®

Panel

Single-Gene/Limited

Panel Testing

Whole

Exome/Genome

Sequencing

(WES/WGS)

Gene Coverage
48 clinically actionable

genes

1 to a few genes

based on specific

clinical suspicion

All protein-coding

genes (WES) or the

entire genome (WGS)

Diagnostic Yield

Higher than single-

gene testing for

patients with broad

personal/family cancer

history

Lower, as it may miss

mutations in

unexpected genes

Highest, but may

identify variants in

genes with unclear

clinical significance

Cost-Effectiveness

Generally more cost-

effective than

sequential single-gene

testing

Can be cost-effective

if there is a very

strong indication for a

specific gene

Historically more

expensive, but costs

are decreasing

VUS Rate

Moderate, with

ongoing efforts to

reduce it

Lower, due to the

limited number of

genes tested

Highest, due to the

vast number of genes

analyzed, many of

which are not well-

characterized

Incidental Findings

Possible, but limited to

the 48 genes on the

panel

Low probability

High probability of

incidental findings with

potential ethical and

counseling challenges

Turnaround Time Typically 2-3 weeks
Can be faster for

single genes

Generally longer due

to more extensive

data analysis

Experimental Protocols
The Myriad MyRisk® panel employs a combination of state-of-the-art technologies to ensure

high accuracy and comprehensive coverage of the included genes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Next-Generation Sequencing (NGS) for SNV and Indel
Detection

DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample.

Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the

fragments to create a sequencing library.

Target Enrichment: The regions of interest (exons and flanking intronic regions of the 48

genes) are selectively captured from the library using hybridization-based methods.

Sequencing: The enriched library is sequenced on an Illumina platform, generating millions

of short DNA reads.

Bioinformatic Analysis: The sequencing reads are aligned to a human reference genome.

Variants (SNVs and indels) are identified and annotated.

Variant Classification: Each variant is classified as pathogenic, likely pathogenic, benign,

likely benign, or a variant of uncertain significance (VUS) using a proprietary algorithm that

incorporates clinical history, population frequency, and functional data.

Sanger Sequencing for Confirmation
All potentially pathogenic variants identified by NGS are confirmed using Sanger

sequencing, which remains the gold standard for accuracy in detecting single nucleotide

changes. This orthogonal confirmation minimizes the risk of false-positive results.

Multiplex Ligation-dependent Probe Amplification
(MLPA) for Large Rearrangement Analysis

Denaturation and Hybridization: The patient's genomic DNA is denatured and hybridized with

a mix of MLPA probes, each consisting of two oligonucleotides that bind to adjacent target

sequences within an exon.

Ligation: If both probes are correctly hybridized, they are joined by a ligase enzyme.
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PCR Amplification: All ligated probes are amplified using a single pair of universal primers.

The amount of each amplification product is proportional to the copy number of its target

exon.

Capillary Electrophoresis: The amplified fragments are separated by size using capillary

electrophoresis.

Data Analysis: The resulting peak pattern of the patient sample is compared to that of a

reference sample. A 50% reduction in peak height suggests a deletion of that exon, while a

50% increase suggests a duplication.

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathways
The genes included in the Myriad MyRisk® panel are involved in several critical cellular

signaling pathways that, when disrupted, can lead to cancer. Below are diagrams of two of the

most important pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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